5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring, a sulfonamide group, and a chlorinated hydroxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with a suitable Grignard reagent, such as 2-chloropropylmagnesium bromide, to form the hydroxypropyl intermediate.
Sulfonamide Formation: The hydroxypropyl intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Final Assembly: The final step involves the chlorination of the hydroxypropyl group using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo electrophilic and nucleophilic substitution reactions due to the presence of the thiophene ring and the sulfonamide group.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone, and the thiophene ring can undergo various oxidation reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, given the presence of the halogen atom.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under mild conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. The presence of the sulfonamide group suggests possible applications in the treatment of bacterial infections, while the thiophene ring may contribute to anti-inflammatory or anticancer activities.
Industry
In industry, the compound can be used in the development of advanced materials, such as conductive polymers or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-thiophenesulfonamide: Similar structure but lacks the hydroxypropyl side chain.
N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide: Similar but without the chlorine atom.
5-chloro-N-(2-hydroxyethyl)thiophene-2-sulfonamide: Similar but with a shorter side chain.
Uniqueness
The uniqueness of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-sulfonamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both a hydroxypropyl side chain and a sulfonamide group allows for versatile reactivity and potential therapeutic applications.
This compound’s structural diversity makes it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S3/c1-11(14,8-3-2-6-17-8)7-13-19(15,16)10-5-4-9(12)18-10/h2-6,13-14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDMZELGIZGRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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